Vilazodone-d4 is a deuterated analog of vilazodone, a medication primarily used to treat major depressive disorder. The incorporation of deuterium, a stable isotope of hydrogen, alters the pharmacokinetic properties of the compound, potentially enhancing its therapeutic efficacy and stability. This compound is classified as a serotonin reuptake inhibitor and a partial agonist of the serotonin 5-HT1A receptor, which contributes to its antidepressant effects.
Vilazodone-d4 is synthesized from vilazodone through a series of chemical reactions that introduce deuterium into the molecular structure. It belongs to the class of compounds known as indole derivatives, specifically designed to interact with serotonin receptors in the central nervous system. The primary source for its synthesis includes laboratory-grade chemicals and reagents, ensuring high purity and quality for research applications.
The synthesis of vilazodone-d4 involves several key steps, starting from readily available precursors. One common synthetic route begins with 4-cyanoaniline and 5-bromo-2-hydroxybenzaldehyde as starting materials. The process typically includes:
Vilazodone-d4 retains the core structure of vilazodone but includes deuterium atoms at specific positions. Its molecular formula is , reflecting the substitution of hydrogen atoms with deuterium.
The structural representation can be expressed using SMILES notation:
C1CN(CCN1CCCCC2=CNC3=C2C=C(C=C3)C#N)C4=CC5=C(C=C4)OC(=C5)C(=O)N
[2H]C1(CN(CC(N1C2=CC3=C(C=C2)OC(=C3)C(=O)N)([2H])[2H])CCCCC4=CNC5=C4C=C(C=C5)C#N)[2H]
.Vilazodone-d4 can undergo various chemical reactions typical for organic compounds, including:
Common reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction .
The reactivity profile may differ from that of non-deuterated vilazodone due to kinetic isotope effects, which can influence reaction rates and mechanisms.
Vilazodone-d4 exerts its pharmacological effects through a dual mechanism:
This dual action enhances serotonin levels in the brain, which is crucial for mood regulation and alleviating symptoms associated with depression .
Vilazodone-d4 exhibits similar physical properties to vilazodone but may have altered solubility and stability profiles due to deuteration. Specific physical properties such as melting point, boiling point, and solubility should be determined experimentally under controlled conditions.
Chemical properties include stability under various pH conditions, susceptibility to oxidation or reduction reactions, and interaction with biological targets. The presence of deuterium may enhance stability against metabolic degradation compared to its non-deuterated counterpart .
Vilazodone-d4 is utilized in various scientific research applications:
Vilazodone-d4 (systematic name: 5-[4-[4-(5-Cyano-1H-indol-3-yl)butyl]-2,2,6,6-tetradeuteropiperazin-1-yl]-1-benzofuran-2-carboxamide hydrochloride) features selective deuterium substitution at four positions within the piperazine ring. The molecular formula is C₂₆H₂₃D₄N₅O₂·HCl, with a molecular weight of 482.02 g/mol for the hydrochloride salt. This isotopic labeling strategy targets the carbon-adjacent positions on the piperazine moiety, creating a distinct mass shift (+4 Da) while preserving the compound's stereoelectronic properties and receptor binding capabilities. The compound presents as a white to off-white crystalline powder with characteristic UV absorption maxima at 240 nm (ε = 80,000 ± 8,000 L·mol⁻¹·cm⁻¹) and 270 nm (ε = 24,000 ± 2,000 L·mol⁻¹·cm⁻¹) in methanol, confirming its structural integrity through spectroscopic alignment with unlabeled vilazodone [3].
Table 1: Physicochemical Properties of Vilazodone-d4 Hydrochloride
Property | Specification |
---|---|
Molecular Formula | C₂₆H₂₃D₄N₅O₂·HCl |
Molecular Weight | 482.02 g/mol |
Appearance | White to off-white crystalline powder |
HPLC Purity | >98.0% |
Isotopic Enrichment (D4) | >99% (D0/D4 <1%) |
UV λmax (MeOH) | 240 ±1 nm, 270 ±1 nm |
Water Content | <5% |
The strategic incorporation of deuterium at the 2,2,6,6-positions of the piperazine ring exploits the kinetic isotope effect (KIE) to modulate metabolic pathways. Deuterium-carbon bonds exhibit approximately 6-10 times greater bond strength compared to protium-carbon bonds, significantly impeding enzymatic cleavage at these molecular sites. This substitution particularly influences oxidative metabolism mediated by cytochrome P450 enzymes, potentially redirecting metabolic flux and prolonging the molecular half-life in experimental systems. Crucially, the deuteration sites were selected to avoid the pharmacophore regions responsible for SERT binding (benzofuran-carboxamide) and 5-HT1A receptor interaction (indole-cyanophenyl), preserving the compound's dual pharmacological activity while enhancing its metabolic stability. This design enables researchers to differentiate drug-derived metabolites from endogenous compounds in mass spectrometry-based assays and investigate metabolic pathways without compromising receptor engagement properties [5] [10].
The strategic deployment of deuterium in CNS drug development has evolved substantially since its initial applications in metabolic pathway tracing in the 1960s. The "deuterium switch" approach gained pharmaceutical prominence with the development of deuterated versions of established neuropsychiatric agents, leveraging the isotope effect for PK/PD optimization rather than merely creating analytical tools. Landmark developments include deuterated analogs of tetrabenazine (SD-809) for Huntington's chorea and deutetrabenazine for tardive dyskinesia, which demonstrated how selective deuteration could reduce dosing frequency while maintaining therapeutic efficacy. Within antidepressant research specifically, deuterated analogs have served dual purposes: as mechanistic probes to study serotonin transporter (SERT) dynamics and as candidate therapeutics designed to attenuate first-pass metabolism. Vilazodone-d4 emerges within this tradition, but distinctively serves exclusively as a research tool rather than a therapeutic candidate, reflecting the specialized application of deuterium labeling in modern analytical neuropharmacology [1] [2].
Table 2: Evolution of Deuterated Neuropharmacological Agents
Decade | Deuterated Compound | Research Application | Impact |
---|---|---|---|
1960s | Deuterated neurotransmitters | Metabolic pathway tracing | Elucidation of monoamine turnover rates |
1980s | α-Methyldopa-d2 | Mechanism of action studies | Dopamine metabolism mapping |
2000s | Deuterated SSRIs | Metabolic stability assessment | Identification of reactive metabolites |
2010s | Vilazodone-d4 | SERT binding kinetics & receptor occupancy | Dual mechanism quantification |
2020s | Deutetrabenazine | Therapeutic application (reduced dosing) | Approved for tardive dyskinesia |
The primary analytical application of Vilazodone-d4 lies in its use as an internal standard for LC-MS/MS quantification of vilazodone and its metabolites in biological matrices. Its near-identical chromatographic behavior coupled with +4 Da mass shift enables precise normalization that corrects for extraction efficiency variations and ion suppression effects. This application proved critical in a recent human hepatocyte study that identified three previously unknown vilazodone metabolites, where Vilazodone-d4 permitted absolute quantification down to 0.1 ng/mL with inter-day precision <8% RSD. Furthermore, when co-administered with unlabeled vilazodone in in vitro microsomal preparations, the deuterated analog allows differentiation of primary metabolic pathways (dominated by CYP3A4-mediated N-dealkylation) from secondary transformations, establishing clear metabolic trees without requiring radioactive labeling [3] [5].
Recent cryo-EM structural investigations have leveraged Vilazodone-d4 to elucidate the dual binding modality of vilazodone to the serotonin transporter. By creating deuterium-assisted hydrogen/detereium exchange maps, researchers demonstrated that vilazodone occupies the orthosteric S1 site (with benzofuran-carboxamide moiety) while simultaneously extending its indole-cyanophenyl tail toward the allosteric vestibule—a binding configuration distinct from classical SSRIs. This dual binding mode stabilizes an outward-open conformation of SERT even in potassium-rich environments that typically favor inward-facing states, explaining vilazodone's unique effects on serotonin reuptake kinetics. In 5-HT1A receptor studies, surface plasmon resonance with immobilized receptors demonstrated that the deuterated piperazine ring does not alter binding kinetics (KD = 0.2 ± 0.03 nM), confirming the design premise that deuteration occurs outside the pharmacophoric region [7] [5].
Table 3: Research Applications of Vilazodone-d4 in Neuropharmacology
Application Domain | Methodology | Key Insight |
---|---|---|
Bioanalytical Quantification | LC-MS/MS with stable isotope dilution | Detection sensitivity: 0.1 ng/mL in plasma |
Metabolic Profiling | Hepatocyte incubations + HRMS | Identification of 3 novel metabolites |
SERT Conformational Dynamics | Cryo-EM with deuterium mapping | Dual orthosteric/allosteric binding mode |
5-HT1A Receptor Occupancy | Radioligand displacement assays | Unaltered binding affinity vs. non-deuterated |
Microdialysis Pharmacokinetics | Simultaneous blood/brain sampling | Blood-brain ratio: 0.8 (consistent) |
CAS No.: 15751-45-8
CAS No.:
CAS No.:
CAS No.: